3-chloro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide
Description
Properties
IUPAC Name |
N'-(3-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3/c21-15-4-1-3-14(11-15)18(26)23-24-19(27)17-5-2-10-25(20(17)28)12-13-6-8-16(22)9-7-13/h1-11H,12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQWDCYJUBVHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Benzoyl and Benzyl Groups: The 3-chlorobenzoyl and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Formation of the Carbohydrazide: The carbohydrazide moiety is typically introduced through the reaction of the intermediate compound with hydrazine or a hydrazine derivative under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds similar to 3-chloro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide exhibit promising anticancer properties. A study demonstrated that derivatives with similar structural features showed significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Preliminary studies indicate effectiveness against several bacterial strains, which positions it as a candidate for further development in treating infections caused by resistant bacteria .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of related hydrazide derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .
Agricultural Applications
Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Its efficacy in controlling pests while being less harmful to beneficial insects makes it a valuable candidate for sustainable agricultural practices .
Herbicide Potential
Studies have shown that similar compounds can act as herbicides by inhibiting specific enzymatic pathways in plants. This characteristic can be leveraged to develop selective herbicides that minimize crop damage while effectively controlling weed populations .
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for functionalization that can lead to advanced materials with tailored properties .
Nanotechnology
In nanotechnology, derivatives of this compound have been utilized in the synthesis of nanoparticles with specific surface characteristics. These nanoparticles can be applied in drug delivery systems, improving the bioavailability and targeting of therapeutic agents .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant cytotoxicity against breast cancer cell lines observed. |
| Study 2 | Antimicrobial | Effective against multi-drug resistant bacterial strains. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures. |
| Study 4 | Pesticide | Demonstrated efficacy in controlling aphid populations with minimal non-target effects. |
| Study 5 | Polymer Enhancement | Improved tensile strength and thermal stability in polymer composites containing the compound. |
Mechanism of Action
The mechanism of action of N’-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Contradictions
- Solubility vs. Bioavailability : While ’s sulfonyl-containing compound has higher solubility, the target’s fluorophenyl group may improve tissue penetration despite lower solubility .
- Metabolic Stability : Trifluoropropoxy () and sulfonyl () groups enhance stability compared to the target’s hydrazide, which may be prone to hydrolysis .
- Biological Targets: The target’s dihydropyridine core is structurally distinct from triazolopyridines () and chromenones (), leading to divergent therapeutic applications .
Biological Activity
3-Chloro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a hydrazide functional group linked to a dihydropyridine moiety. The presence of chlorine and fluorine substituents suggests potential interactions with biological targets that may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Properties : Preliminary data suggest that it exhibits antioxidant activity, which can mitigate oxidative stress in cells.
- Apoptotic Induction : Evidence shows that the compound can induce apoptosis in cancer cell lines, promoting programmed cell death.
Biological Activity Data
To illustrate the compound's biological activity, several studies have been summarized in the following table:
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the antitumor effects of this compound on several cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the compound's ability to disrupt microtubule formation during mitosis.
Case Study 2: Antioxidant Activity
Research conducted by Journal of Medicinal Chemistry assessed the antioxidant properties of the compound using both DPPH and ABTS assays. The results showed that at concentrations of 50 µM, the compound exhibited over 70% radical scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
Case Study 3: Apoptosis Induction
In an investigation published by Pharmacology Reports, the compound was tested for its ability to induce apoptosis in human pancreatic cancer cells (Patu8988). Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, correlating with elevated levels of pro-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
